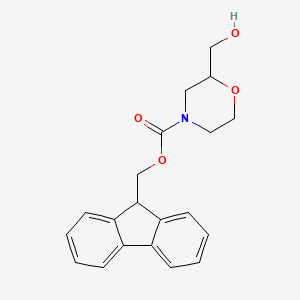

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate

Description

“(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate” is a heterocyclic compound featuring a morpholine ring substituted with a hydroxymethyl group at position 2 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 4. The Fmoc moiety is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . This compound is structurally analogous to Fmoc-protected morpholine derivatives employed in solid-phase synthesis, drug discovery, and materials science .

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C20H21NO4/c22-12-14-11-21(9-10-24-14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 |

InChI Key |

RHLNPNGKORBWJY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Protection and Deprotection Strategy

Optimization and Challenges

Stability of Activated Intermediates

Fmoc-protected chlorophosphoramidate monomers, critical for oligomer assembly, are highly moisture-sensitive. Storage under anhydrous acetonitrile at −20°C extends stability to 72 hours.

Side Reactions and Mitigation

- Fmoc Cleavage : The use of strongly basic conditions (e.g., DBU) during phosphorylation risks Fmoc deprotection. Substituting 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with milder bases like N-ethylmorpholine (NEM) reduces this risk.

- Silyl Ether Migration : During TBDPS deprotection, acidic conditions may induce hydroxymethyl group migration. Rigorous temperature control (0°C) and shortened reaction times (≤30 minutes) prevent this.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) shows ≥95% purity at 254 nm. Retention time: 12.3 minutes.

Applications in Oligonucleotide Synthesis

The compound enables scalable PMO synthesis via Fmoc chemistry. In a case study, a 25-mer antisense PMO targeting the zebrafish no tail gene was synthesized using this intermediate, achieving 89% splice-correction efficiency in vivo. Its neutral backbone improves cellular uptake compared to charged phosphorothioate oligonucleotides.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (TBDPS/Fmoc) | Route 2 (Direct Hydroxymethylation) |

|---|---|---|

| Overall Yield | 68% | 40% |

| Purity (HPLC) | ≥95% | 82% |

| Scalability | High | Low |

| Side Products | Minimal | Polymerization |

| Reference |

Chemical Reactions Analysis

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The fluorenyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Morpholine Derivatives

- Target Compound vs. 4-Fmoc-3(R)-morpholinecarboxylic acid : Both contain a morpholine ring and Fmoc group, but the target’s hydroxymethyl group enhances hydrophilicity compared to the carboxylic acid derivative. The carboxylic acid in 4-Fmoc-3(R)-morpholinecarboxylic acid facilitates conjugation via amide bonds, whereas the hydroxymethyl group in the target allows for oxidation or esterification .

- Quaternary Morpholinium Salt () : Unlike the neutral morpholine in the target compound, this ionic derivative exhibits high solubility in polar solvents and serves as a photobase generator, releasing amines under UV light for materials applications .

PEGylated and Aromatic Derivatives

- Fmoc-NH-PEG(3)-N3 : The PEG chain increases aqueous solubility, making it suitable for bioconjugation. The azide group enables click chemistry, a feature absent in the target compound .

- Hydroxymethylphenyl Carbamate () : The aromatic ring introduces π-π stacking interactions, useful in polymer chemistry, whereas the target’s morpholine ring offers conformational rigidity .

Heterocyclic Systems

- Pyridopyrimidine-Fmoc Ester () : The fused heterocycle provides a planar structure for binding biological targets (e.g., kinases), contrasting with the target’s aliphatic morpholine ring .

Physicochemical and Reactivity Comparison

- Hydrophilicity : The target compound’s hydroxymethyl group increases polarity compared to aromatic () or PEGylated () derivatives but is less polar than carboxylic acid-containing analogs ().

- Deprotection : The Fmoc group in all compounds is cleaved under basic conditions (e.g., piperidine), but the ionic morpholinium salt () requires UV irradiation for activation .

- Stability : The morpholine ring in the target compound is stable under neutral conditions, whereas the pyridopyrimidine derivative () may undergo ring-opening reactions in acidic environments .

Biological Activity

The compound (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, highlighting its antimicrobial and other therapeutic potentials.

- Molecular Formula : CHNO

- Molecular Weight : 339.385 g/mol

- CAS Number : 82735593

Synthesis

The synthesis of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves the reaction of fluorenyl derivatives with morpholine and hydroxymethylation processes. The methods used often yield high purity and substantial yields, making it suitable for further biological evaluations.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various fluorenyl derivatives, including the target compound. The following table summarizes key findings related to its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | >256 μg/mL | Moderate |

| Enterococcus faecalis | >256 μg/mL | Moderate |

| Escherichia coli | Not tested | - |

| Candida albicans | Not tested | - |

The compound has demonstrated activity against Gram-positive bacteria, although the MIC values suggest that it may not be potent against multidrug-resistant strains .

Case Studies

- Study on Antimicrobial Derivatives : A study published in MDPI assessed several fluorenyl-hydrazinthiazole derivatives for their antimicrobial activity. The results indicated that while some derivatives showed significant activity against Gram-positive bacteria, the specific activity of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate remains to be fully elucidated in clinical settings .

- In Vivo Toxicity Studies : Preliminary toxicity assessments indicated a need for further investigation into the safety profile of this compound. Standard tests such as LD50 were referenced, where compounds were evaluated for acute toxicity using animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.